molecular formula C18H15BrN4O2 B11011609 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide

1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011609
M. Wt: 399.2 g/mol
InChI Key: YISJFTCVANFHAN-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2-Chloro-1,3-dinitrobenzene , is a yellow needle-like crystalline substance. Its chemical formula is C6H3ClN2O4 , and it has a molecular weight of 202.55 g/mol . It is primarily used as an organic synthetic intermediate and an analytical reagent.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-1,3-dinitrobenzene. One common method involves the nitration of chlorobenzene using a mixture of nitric acid and sulfuric acid. The reaction proceeds as follows:

    Nitration of Chlorobenzene:

Industrial Production: In industry, 2-Chloro-1,3-dinitrobenzene is produced on a larger scale using optimized conditions. The process involves careful control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity: 2-Chloro-1,3-dinitrobenzene undergoes various chemical reactions:

    Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.

    Substitution: The chlorine atom can be replaced by other functional groups.

    Electrophilic Aromatic Substitution: The compound participates in electrophilic substitution reactions due to the electron-rich benzene ring.

Common Reagents and Conditions:

    Reduction: Reagents like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl) are commonly used.

    Substitution: Alkali metal hydroxides (e.g., NaOH) or other nucleophiles can replace the chlorine atom.

    Nitration: Nitric acid (HNO) and sulfuric acid (HSO) are used for nitration.

Major Products: The major products depend on the specific reaction conditions and substituents introduced. For example:

  • Reduction yields amino derivatives.
  • Substitution can lead to various functionalized derivatives.

Scientific Research Applications

2-Chloro-1,3-dinitrobenzene finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of other compounds.

    Analytical Chemistry: Used as a reagent for detecting and characterizing other substances.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets, affecting cellular processes or pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 2-Chloro-1,3-dinitrobenzene is unique in its structure, it shares similarities with other nitroaromatic compounds. Some similar compounds include:

  • Nitrobenzene
  • 1,3-Dinitrobenzene
  • 2,4-Dinitrophenol

Remember that this compound is primarily used in research and not for human therapy or commercial purposes

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c19-12-5-1-4-8-15(12)23-10-11(9-16(23)24)17(25)22-18-20-13-6-2-3-7-14(13)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25)

InChI Key

YISJFTCVANFHAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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